molecular formula C11H16ClNO2 B6177196 3-(1-amino-2-methylpropyl)benzoic acid hydrochloride CAS No. 2551119-93-6

3-(1-amino-2-methylpropyl)benzoic acid hydrochloride

Cat. No.: B6177196
CAS No.: 2551119-93-6
M. Wt: 229.7
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-amino-2-methylpropyl)benzoic acid hydrochloride is a chemical compound with the molecular formula C11H15NO2·HCl. It is a derivative of benzoic acid, featuring an amino group and a methyl group attached to the benzoic acid core. This compound is often used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-amino-2-methylpropyl)benzoic acid hydrochloride typically involves the reaction of 3-(1-amino-2-methylpropyl)benzoic acid with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process may involve the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize impurities. The final product is subjected to rigorous quality control to ensure compliance with industry standards .

Chemical Reactions Analysis

Types of Reactions

3-(1-amino-2-methylpropyl)benzoic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(1-amino-2-methylpropyl)benzoic acid hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1-amino-2-methylpropyl)benzoic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the benzoic acid moiety can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-amino-2-methylpropyl)benzoic acid hydrochloride is unique due to the presence of both an amino group and a methyl group on the benzoic acid core. This structural feature imparts distinct chemical properties and reactivity, making it valuable in various research applications .

Properties

CAS No.

2551119-93-6

Molecular Formula

C11H16ClNO2

Molecular Weight

229.7

Purity

95

Origin of Product

United States

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